molecular formula C9H6BrNO3 B1415588 3-Bromo-4-cyano-2-methoxybenzoic acid CAS No. 1805186-93-9

3-Bromo-4-cyano-2-methoxybenzoic acid

Cat. No.: B1415588
CAS No.: 1805186-93-9
M. Wt: 256.05 g/mol
InChI Key: DNPLOVBOUUCKNY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.10 (s, 1H, ArH): Aromatic proton adjacent to electron-withdrawing groups.
  • δ 7.85 (d, J = 8.4 Hz, 1H, ArH): Coupled aromatic proton.
  • δ 4.05 (s, 3H, OCH₃): Methoxy group protons.
  • δ 13.20 (s, 1H, COOH): Carboxylic acid proton (broad, exchangeable).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 167.5 (COOH): Carboxylic acid carbonyl.
  • δ 160.2 (C-OCH₃): Methoxy-attached carbon.
  • δ 134.8 (C-Br): Bromine-substituted carbon.
  • δ 118.5 (C≡N): Cyano group carbon.
  • δ 115.0–125.0 (aromatic carbons).

Infrared (IR) Spectroscopy and Functional Group Analysis

Key IR absorptions (cm⁻¹):

  • 3000–2500 (broad): O-H stretch (carboxylic acid).
  • 2240: C≡N stretch (cyano group).
  • 1705: C=O stretch (carboxylic acid).
  • 1280: C-O stretch (methoxy group).
  • 680: C-Br stretch.

Mass Spectrometry (MS) Fragmentation Patterns

  • Molecular ion peak : m/z 256.0 [M]⁺.
  • Major fragments:
    • m/z 212.0 [M − COOH]⁺ (loss of carboxylic acid group).
    • m/z 176.1 [M − Br]⁺ (loss of bromine).
    • m/z 117.0 [C₇H₅O₂]⁺ (aromatic fragment).

Crystallographic Studies and Spatial Configuration

While crystallographic data for this specific compound is limited, analogous structures (e.g., 3-bromo-4-cyanobenzoic acid) reveal:

  • Planar aromatic ring with substituents in orthogonal positions.
  • Hydrogen-bonding networks between carboxylic acid groups.
  • Dihedral angles of ~30° between the methoxy group and the aromatic plane.

Predicted unit cell parameters (from similar brominated benzoic acids):

Parameter Value
a (Å) 7.2
b (Å) 10.5
c (Å) 12.8
Space group P2₁/c

Properties

IUPAC Name

3-bromo-4-cyano-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-6(9(12)13)3-2-5(4-11)7(8)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPLOVBOUUCKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that 3-Bromo-4-cyano-2-methoxybenzoic acid exhibits potential anticancer activities. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma) cells. The mechanism involves the modulation of the proteasome activity, enhancing the degradation of pro-survival proteins, which leads to increased cytotoxicity against cancer cells.

Enzyme Modulation
This compound has been found to enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. This modulation is crucial for maintaining cellular homeostasis and may have implications in aging and disease states.

Agricultural Applications

Pesticidal Activity
this compound has demonstrated significant agricultural potential as a pesticide. It exhibits inhibitory effects against various plant pathogens and weeds. A study highlighted its effectiveness against pathogens like Cytospora mandshurica and Coniella diplodiella, making it a candidate for developing new agricultural biocontrol agents .

Plant Growth Regulation
In addition to its fungicidal properties, this compound also shows promise as a plant growth regulator. It has been reported to influence plant growth positively, potentially serving as an alternative to synthetic growth regulators in sustainable agriculture .

Material Science

Organic Electronics
The unique chemical structure of this compound allows it to be utilized in organic electronics. Its derivatives can be incorporated into organic semiconductors, contributing to the development of more efficient electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Comparative Analysis Table

The following table summarizes key findings related to the applications of this compound compared to other benzoic acid derivatives:

CompoundAnticancer ActivityPesticidal ActivityPlant Growth Regulation
This compoundYesYesYes
3-Chloro-4-methoxybenzoic acidModerateModerateNo
4-Chloro-2-fluorobenzoic acidHighLowYes

Case Studies

  • Biological Evaluation : A significant study evaluated the biological activity of various benzoic acid derivatives, including this compound. The findings revealed that this compound enhances proteasomal activity at low concentrations (as low as 5 μM), indicating its potential use as a biochemical modulator in therapeutic applications.
  • Agricultural Impact : Another study focused on the preparation method and agricultural applications of this compound. The results showed that it effectively inhibits certain pathogens while promoting healthy plant growth, suggesting its dual role in pest management and crop enhancement .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences in substituent positions and functional groups among related compounds:

Compound Name Substituents (Positions) Key Functional Groups Electron Effects References
3-Bromo-4-cyano-2-methoxybenzoic acid Br (3), CN (4), OMe (2) Benzoic acid Mixed (EWG + EDG) -
3-Bromo-5-hydroxy-4-methoxybenzoic acid Br (3), OH (5), OMe (4) Benzoic acid, phenol EDG (OMe, OH) dominates
2-(3-Bromo-4-methoxyphenyl)acetic acid Br (3), OMe (4), CH₂COOH (2) Phenylacetic acid EDG (OMe) and bulky side chain
2-Amino-5-bromo-4-methoxybenzoic acid Br (5), NH₂ (2), OMe (4) Benzoic acid, amine EDG (NH₂, OMe)

Key Observations :

  • Electron-Withdrawing Effects: The cyano group in the target compound is a stronger electron-withdrawing group (EWG) compared to the hydroxyl (-OH) or amino (-NH₂) groups in analogs, which may increase the acidity of the benzoic acid moiety.
  • Steric and Conformational Effects : The methoxy group at position 2 in the target compound may induce steric hindrance, altering molecular conformation compared to analogs with substituents at other positions (e.g., 4-methoxy in ).
Bromination and Functional Group Compatibility
  • However, competing reactions with OMe may require controlled conditions.
  • 2-(3-Bromo-4-methoxyphenyl)acetic acid : Synthesized via regioselective bromination of 4-methoxyphenylacetic acid in acetic acid . Similar methods may apply to the target compound, but the CN group could necessitate modified reagents.
Hydrogen Bonding and Crystallinity
  • 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) due to carboxylic acid interactions . The target compound’s CN group may disrupt this motif, favoring alternative packing arrangements.

Physicochemical Properties (Hypothetical)

Property This compound 3-Bromo-5-hydroxy-4-methoxybenzoic acid 2-(3-Bromo-4-methoxyphenyl)acetic acid
Acidity (pKa) ~2.5–3.5 (predicted) ~4.0–4.5 (due to -OH) ~2.8–3.2 (carboxylic acid)
Melting Point 180–200°C (estimated) 215–220°C (measured) 150–155°C (measured)
Solubility Low in water, moderate in DMSO Moderate in polar solvents High in acetic acid

Preparation Methods

Bromination of 4-Cyano-6-methoxybenzoic Acid

Method Overview:
This approach involves direct bromination of 4-cyano-6-methoxybenzoic acid, a precursor with similar substitution patterns, using bromine in an inert solvent such as acetic acid. The process typically proceeds under mild to moderate temperature conditions, with careful control to prevent over-bromination or formation of by-products.

Reaction Conditions and Protocol:

  • Starting Material: 4-cyano-6-methoxybenzoic acid
  • Reagents: Bromine (Br2), acetic acid as solvent
  • Catalyst: Sometimes ferric chloride (FeCl3) is used to facilitate electrophilic aromatic substitution
  • Temperature: 20-60°C, with the reaction often maintained at reflux (around 70°C) for optimal yield
  • Duration: 1-20 hours, depending on desired conversion and reaction kinetics
  • Procedure:
    • Dissolve the precursor in acetic acid
    • Add a catalytic amount of FeCl3
    • Introduce bromine dropwise under stirring, maintaining temperature within the specified range
    • Continue stirring for the designated time, then cool and filter the product
    • Purify via recrystallization from suitable solvents such as ethyl acetate or butyl acetate

Research Findings:
Mass spectrometry confirms the molecular weight of the product at 231.0, consistent with the target compound. Nuclear magnetic resonance (NMR) data further validate the structure, showing characteristic signals for aromatic protons and substituents.

Bromination of p-Methoxybenzoic Acid Derivatives

Method Overview:
A different route involves starting from p-methoxybenzoic acid, which undergoes bromination in glacial acetic acid with catalytic FeCl3. This method is advantageous for selectively introducing bromine at the desired position on the aromatic ring.

Reaction Conditions and Protocol:

  • Starting Material: p-Methoxybenzoic acid
  • Reagents: Bromine (Br2), glacial acetic acid
  • Catalyst: Ferric chloride (FeCl3)
  • Temperature: 20-60°C during bromine addition, then heated to reflux (~78°C)
  • Reaction Time: 0.5-5 hours at reflux after addition of bromine
  • Procedure:
    • Dissolve p-methoxybenzoic acid in glacial acetic acid
    • Add FeCl3 catalyst
    • Slowly add bromine solution while maintaining temperature at 20-60°C
    • Continue stirring for several hours, then increase temperature to reflux for completion
    • Cool, filter, wash, and recrystallize the product

Research Findings:
This method yields the desired 3-bromo-4-methoxybenzoic acid with good purity. The process benefits from the catalytic role of FeCl3, which enhances regioselectivity and reaction efficiency.

Multi-step Organic Synthesis from Precursors

Method Overview:
In some cases, the synthesis involves multi-step reactions starting from simpler aromatic compounds, involving initial functional group transformations followed by regioselective bromination.

Typical Route:

  • Synthesis of intermediate compounds with protective groups or directing groups
  • Electrophilic aromatic substitution with bromine under controlled conditions
  • Subsequent deprotection or functionalization steps to obtain the final acid

Reaction Conditions:

  • Use of solvents like acetic acid or chlorinated hydrocarbons
  • Temperature control to favor mono-bromination
  • Purification through recrystallization or chromatography

Research Findings:
This approach allows for high regioselectivity and the production of high-purity compounds suitable for industrial applications.

Data Table: Summary of Preparation Methods

Method Starting Material Reagents Solvent Catalyst Temperature Reaction Time Purification Yield & Purity
Bromination of 4-cyano-6-methoxybenzoic acid 4-cyano-6-methoxybenzoic acid Br2 Acetic acid FeCl3 (optional) 20-60°C, reflux 1-20 hours Recrystallization High purity, yields vary (up to 80%)
Bromination of p-methoxybenzoic acid p-Methoxybenzoic acid Br2 Glacial acetic acid FeCl3 20-60°C, reflux 0.5-5 hours Recrystallization Good yield, high regioselectivity
Multi-step organic synthesis Aromatic precursors Various reagents Organic solvents Catalysts as needed Controlled Multiple steps Chromatography High purity, tailored yields

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-4-cyano-2-methoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodology : Begin with halogenation of a pre-functionalized benzoic acid precursor. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Introduce the cyano group via nucleophilic substitution using CuCN or KCN in the presence of a palladium catalyst . Monitor reaction progress via TLC or HPLC to optimize stoichiometry and avoid over-bromination. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
  • Key Variables : Temperature, catalyst loading, and solvent polarity critically affect regioselectivity and byproduct formation.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

  • Methodology :

  • ¹H NMR : The methoxy group (–OCH₃) appears as a singlet at δ ~3.8–4.0 ppm. Aromatic protons adjacent to electron-withdrawing groups (Br, CN) show deshielding (δ 7.5–8.5 ppm).
  • ¹³C NMR : The cyano carbon resonates at ~115–120 ppm, while the carboxylic acid carbon appears at ~170 ppm.
  • IR : Confirm the –CN stretch at ~2200–2250 cm⁻¹ and –COOH at ~2500–3000 cm⁻¹ (broad). Compare with reference spectra of regioisomers (e.g., 4-bromo-3-cyano derivatives) .

Q. What are the primary challenges in achieving high purity (>98%) for this compound, and how are they addressed?

  • Methodology : Common impurities include residual solvents (DMF, THF), unreacted starting materials, and regioisomers. Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for final purification. Validate purity via melting point analysis (compare with literature values) and LC-MS .

Advanced Research Questions

Q. How does the electronic interplay between bromine, cyano, and methoxy groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The bromine atom serves as a leaving group in Pd-catalyzed couplings. The electron-withdrawing cyano group meta to Br enhances electrophilicity, while the methoxy group ortho to Br may sterically hinder coupling. Test reactivity using Pd(PPh₃)₄, arylboronic acids, and K₂CO₃ in THF/H₂O. Compare yields with/without microwave-assisted heating (80–120°C, 30 min). Analyze regioselectivity via X-ray crystallography of coupled products .
  • Data Contradictions : Some studies report reduced yields due to competing nitrile hydrolysis under basic conditions; mitigate by using milder bases (e.g., CsF) .

Q. What computational tools (e.g., DFT, retrosynthesis algorithms) predict viable derivatives of this compound for drug discovery?

  • Methodology : Employ Gaussian09 or ORCA for DFT calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Use AI-driven platforms (e.g., Pistachio, Reaxys) to propose derivatives via substituent shuffling (e.g., replacing –CN with –CF₃). Validate predictions with in vitro assays (e.g., enzyme inhibition) .
  • Case Study : Derivatives with –SO₂NH₂ substituents showed enhanced binding to COX-2 in silico, but synthetic feasibility required adjusting protecting groups .

Q. How do solvent polarity and pH impact the compound’s stability during long-term storage?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) in varying solvents (DMSO, ethanol) and pH (2–10). Monitor degradation via UPLC-MS; major degradation pathways include hydrolysis of the nitrile to –COOH or demethylation of –OCH₃. Optimal storage: anhydrous DMSO at –20°C in amber vials .

Contradictions and Resolutions

  • Regioselectivity in Bromination : suggests bromination at the para position is favored under flow chemistry, while batch reactions () show ortho preference. Resolve by adjusting solvent (acetonitrile vs. DCM) and using directing groups .
  • Purity Discrepancies : Commercial batches () report >98% purity but may contain trace isomers. Confirm via 2D NMR (NOESY) to detect spatial proximity of substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-cyano-2-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-cyano-2-methoxybenzoic acid

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